molecular formula C11H22N2O B6596528 1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 942205-86-9

1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B6596528
CAS No.: 942205-86-9
M. Wt: 198.31 g/mol
InChI Key: AITIEOWRVZTEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves the reaction of 3-(aminomethyl)piperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one stands out due to its unique combination of the piperidine ring and the 2,2-dimethylpropan-1-one moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITIEOWRVZTEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191447
Record name 1-[3-(Aminomethyl)-1-piperidinyl]-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942205-86-9
Record name 1-[3-(Aminomethyl)-1-piperidinyl]-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942205-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Aminomethyl)-1-piperidinyl]-2,2-dimethyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.